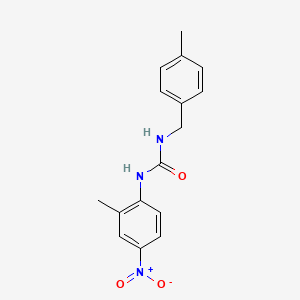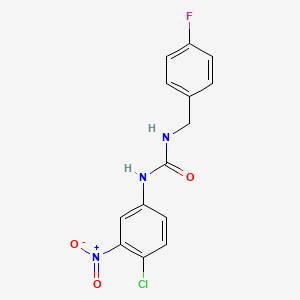
N-(4-bromo-3-methylphenyl)-N'-(2-fluorophenyl)thiourea
説明
N-(4-bromo-3-methylphenyl)-N'-(2-fluorophenyl)thiourea (BMPTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. BMPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
作用機序
N-(4-bromo-3-methylphenyl)-N'-(2-fluorophenyl)thiourea exerts its effects by binding to the active site of PTP1B, thereby inhibiting its activity. This leads to increased insulin signaling and glucose uptake in cells, which can have beneficial effects in the treatment of diabetes. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PTP1B activity, this compound has been shown to inhibit the activity of other enzymes, such as protein tyrosine phosphatase α (PTPα) and protein tyrosine phosphatase ε (PTPε). This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Physiologically, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a potential treatment for diabetes.
実験室実験の利点と制限
N-(4-bromo-3-methylphenyl)-N'-(2-fluorophenyl)thiourea has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it accessible to researchers. Additionally, its well-established synthesis method and mechanism of action make it a reliable compound for use in experiments. However, there are also limitations to the use of this compound in lab experiments. Its effects may be specific to certain cell types or conditions, and its potential toxicity and side effects must be carefully considered.
将来の方向性
There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-(2-fluorophenyl)thiourea. One area of interest is its potential as a treatment for diabetes. Further studies are needed to determine the optimal dosage and administration of this compound for this application. Additionally, the anti-inflammatory and anti-cancer properties of this compound warrant further investigation, particularly in the development of new drugs. Finally, the potential toxicity and side effects of this compound must be carefully studied to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound for use in scientific research. Its well-established synthesis method, mechanism of action, and variety of biochemical and physiological effects make it a reliable and accessible compound for use in experiments. Further research on this compound is needed to fully understand its potential applications in the treatment of diabetes, inflammation, and cancer, as well as its potential toxicity and side effects.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-N'-(2-fluorophenyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibition of protein tyrosine phosphatase 1B (PTP1B) activity, which is involved in the regulation of insulin signaling. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising compound for use in the development of new drugs.
特性
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(2-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2S/c1-9-8-10(6-7-11(9)15)17-14(19)18-13-5-3-2-4-12(13)16/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZKZJLLFOCPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC2=CC=CC=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-benzodioxol-5-yl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4284003.png)

![N-(4-chloro-3-nitrophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B4284009.png)
![2-cyano-N-(2-nitrophenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4284015.png)


![1-(3-bromobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4284031.png)
![3-[5-chloro-2-(pentyloxy)phenyl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4284041.png)

![4-(4-chloro-2-methylphenoxy)-N-[3-(N-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]butanamide](/img/structure/B4284077.png)
![methyl 3-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4284090.png)
![methyl 3-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4284098.png)
![methyl 3-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4284102.png)
![N-[3-(methylthio)phenyl]-4-morpholinecarboxamide](/img/structure/B4284108.png)
